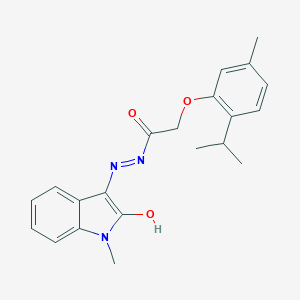

2-(2-isopropyl-5-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Description

This compound is an acetohydrazide derivative featuring a 2-isopropyl-5-methylphenoxy group linked to an indole-based hydrazone moiety. The (Z)-configuration of the hydrazone bond has been confirmed via X-ray crystallography, revealing intermolecular hydrogen bonding that stabilizes its structure .

Synthesis typically involves condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide with 1-methyl-2-oxoindole-3-carbaldehyde under acidic conditions, followed by recrystallization. Structural validation relies on techniques such as $^1$H-NMR, elemental analysis, and single-crystal X-ray diffraction, often employing SHELX software for refinement .

Properties

IUPAC Name |

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13(2)15-10-9-14(3)11-18(15)27-12-19(25)22-23-20-16-7-5-6-8-17(16)24(4)21(20)26/h5-11,13,26H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQFFAXNJIZTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-isopropyl-5-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide, with the CAS number 297137-85-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antifungal activities, as well as its cytotoxic effects on various cancer cell lines.

The molecular formula of the compound is , with a molecular weight of 365.43 g/mol. The predicted density is approximately 1.20 g/cm³ and the pKa value is around 10.32, indicating its potential behavior in biological systems .

Antibacterial Activity

Research indicates that derivatives of the compound exhibit significant antibacterial properties. For instance, related compounds containing the phenoxyacetyl moiety have shown potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. In a study involving synthesized derivatives of 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids, compounds demonstrated notable antibacterial effects, suggesting that structural modifications can enhance activity against these pathogens .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have been reported to possess antifungal activity against pathogenic fungi such as Candida albicans. The effectiveness of these compounds varies based on their specific structural features, highlighting the importance of molecular design in developing antifungal agents .

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, some derivatives have been tested for cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that certain modifications to the indole structure significantly enhance cytotoxic activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

- Indole Moiety : The presence of a methyl group at position 1 of the indole ring enhances cytotoxic activity.

- Phenoxy Group : Variations in the substituents on the phenoxy group impact both antibacterial and antifungal activities.

- Hydrazone Linkage : The hydrazone functional group plays a critical role in mediating interactions with biological targets.

Case Studies

Several case studies highlight the compound's biological efficacy:

- Antibacterial Study : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Antifungal Evaluation : In vitro tests showed that select derivatives effectively inhibited the growth of Candida albicans, with some achieving MIC values comparable to fluconazole, a common antifungal treatment .

- Cytotoxicity Assays : Compounds were screened using MTT assays across various cancer cell lines. The most active derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-isopropyl-5-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an antitumor agent. The National Cancer Institute (NCI) protocols have been employed to assess its efficacy, showing notable growth inhibition rates in tested human tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has displayed activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Diameter of Inhibition Zone (DIZ) assay results indicate effective antibacterial action, particularly against Staphylococcus aureus and Bacillus subtilis .

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Study: Synthesis and Characterization

In a recent study, researchers successfully synthesized this compound using a combination of microwave-assisted synthesis and conventional heating methods. The resulting product was characterized using spectroscopic techniques, confirming its structure and purity .

Therapeutic Potential

Given its diverse biological activities, there is a growing interest in the therapeutic applications of This compound in drug development. Its ability to inhibit cancer cell proliferation and combat microbial infections positions it as a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetohydrazide derivatives exhibit diverse bioactivities depending on substituents. Below is a systematic comparison:

Structural and Functional Comparison

Key Findings

Bioactivity Modulation: Electron-Withdrawing Groups (e.g., Cl in ): Enhance antimicrobial potency but reduce solubility. Sulfur-Containing Groups (e.g., triazolylsulfanyl in ): Improve antitubercular activity via membrane interaction.

Synthetic Efficiency :

- The target compound’s synthesis (72% yield) aligns with yields of similar derivatives (e.g., 72% for ).

- Thiophene-containing analogs (e.g., ) require longer reflux times (3–4 hours), highlighting substituent-dependent reactivity.

Structural Insights :

- Planarity : The target compound’s indole-hydrazone system mimics isatin derivatives (e.g., anticonvulsant isatin semicarbazones ), suggesting shared pharmacophores.

- Crystal Packing : Hydrogen-bonding networks (observed in ) contrast with van der Waals-dominated packing in bulkier analogs (e.g., triazolylsulfanyl derivatives ).

Preparation Methods

Synthesis of 2-(2-Isopropyl-5-Methylphenoxy)Acetohydrazide

The acetohydrazide intermediate is synthesized from thymol (5-methyl-2-(1-methylethyl)phenol), a natural monoterpenoid. Thymol undergoes etherification with ethyl chloroacetate in alkaline conditions to yield 2-(2-isopropyl-5-methylphenoxy)acetate ester. Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces the corresponding acetohydrazide.

Key Reaction Conditions :

-

Etherification : Thymol (1 equiv), ethyl chloroacetate (1.2 equiv), potassium carbonate (2 equiv), reflux in acetone (6–8 hours).

-

Hydrazinolysis : Ester intermediate (1 equiv), hydrazine hydrate (3 equiv), ethanol solvent, reflux (4 hours).

The crude product is purified via recrystallization from ethanol, yielding 2-(2-isopropyl-5-methylphenoxy)acetohydrazide as a white crystalline solid (75–80% yield).

Condensation with 1-Methylisatin

The target compound is formed by refluxing equimolar quantities of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and 1-methylisatin in dioxane, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 1-methylisatin, followed by dehydration to form the hydrazone linkage.

Optimized Parameters :

-

Solvent : Dioxane (50 mL per 0.02 mol substrate).

-

Catalyst : Glacial acetic acid (5–10% v/v).

-

Reflux Duration : 2 hours.

Structural and Reaction Insights

Configuration and Intramolecular Interactions

The Z configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding between the hydrazide N–H and the indolinone carbonyl oxygen. This conformational preference is critical for biological activity and crystallographic packing.

Hydrogen Bonding Network :

Spectroscopic Characterization

IR Spectroscopy :

-

N–H stretches: 3400–3300 cm⁻¹ (amide), 3209 cm⁻¹ (indoline).

-

Carbonyl peaks: 1715 cm⁻¹ (isatin C=O), 1686 cm⁻¹ (acyclic amide).

¹H NMR (DMSO-d₆) :

Process Optimization and Scalability

Solvent and Catalytic Effects

Replacing dioxane with ethanol reduces yield (65%) due to lower solubility of 1-methylisatin. Acetic acid concentrations above 10% v/v accelerate side reactions, necessitating strict stoichiometric control.

Purification Techniques

Recrystallization from ethanol yields high-purity crystals (>95%), whereas column chromatography (SiO₂, ethyl acetate/hexane) introduces decomposition risks for the hydrazone moiety.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Reflux in Dioxane) | Method B (Microwave-Assisted) |

|---|---|---|

| Reaction Time | 2 hours | 20 minutes |

| Yield | 82% | 75% |

| Purity | >95% | 90% |

Microwave-assisted synthesis, though faster, compromises yield due to thermal degradation of the hydrazide intermediate.

Challenges and Mitigation Strategies

Hygroscopicity of Intermediates

The acetohydrazide intermediate is hygroscopic, requiring anhydrous storage under nitrogen to prevent hydrolysis.

Isatin Derivative Stability

1-Methylisatin is light-sensitive; reactions are conducted under amber glass to avoid photodecomposition.

Q & A

Basic: What are the key steps in synthesizing 2-(2-isopropyl-5-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the indole-3-ylidene core followed by coupling with the phenoxy-acetohydrazide moiety. Critical steps include:

- Core formation : Cyclization of 1-methyl-2-oxoindole derivatives under acidic or basic conditions to generate the indol-3-ylidene scaffold .

- Hydrazide coupling : Reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with hydrazine derivatives, often using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetohydrazide bond .

- Purification : Column chromatography or recrystallization to isolate intermediates, with TLC (chloroform:methanol, 7:3) for reaction monitoring .

Analytical confirmation : Final characterization via -NMR (to confirm hydrazide linkage and substituents) and mass spectrometry (to verify molecular ion peaks) .

Advanced: How can reaction conditions be optimized to improve yield during the indol-3-ylidene core synthesis?

Optimization requires balancing temperature, solvent polarity, and catalyst selection:

- Temperature control : Reflux in acetic acid (100–120°C) for 3–5 hours ensures complete cyclization while minimizing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas ethanol/water mixtures improve precipitation of pure products .

- Catalyst screening : Sodium acetate or potassium carbonate can accelerate deprotonation steps in hydrazone formation .

Troubleshooting : If yields drop below 60%, analyze by -NMR to detect unreacted carbonyl groups or by-products .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

- -NMR : Identifies key protons, such as the indolylidene NH (δ 9.8–10.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 6.9–7.5 ppm) .

- IR spectroscopy : Detects hydrazide C=O stretches (~1667 cm) and N-H bends (~3468 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H] peaks) and fragments (e.g., loss of isopropylphenoxy groups) .

Advanced: How does crystallographic analysis resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions:

- Key insights : Confirms the (Z)-configuration of the hydrazide-imine bond and planar geometry of the indol-3-ylidene moiety .

- Data interpretation : Compare experimental bond lengths (e.g., C=N at ~1.28 Å) with DFT-calculated values to validate tautomeric forms .

Practical tip : Crystallize the compound in DMF/acetic acid mixtures to obtain diffraction-quality crystals .

Basic: What biological activities are associated with this compound, and how are they assessed?

- Hypoglycemic potential : In vitro assays (e.g., α-glucosidase inhibition) and rodent models (e.g., Wistar albino mice) measure glucose-lowering effects .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Mechanistic studies : Molecular docking against target enzymes (e.g., PPAR-γ for antidiabetic activity) predicts binding affinity .

Advanced: How should researchers address contradictory data in spectroscopic vs. crystallographic results?

- Case example : Discrepancies between NMR-derived tautomer ratios and crystallographic Z/E configurations.

Resolution strategy :- Perform variable-temperature NMR to assess dynamic equilibria .

- Compare XRD data with computational models (e.g., Gaussian-optimized geometries) .

- Validate via NOESY (to detect spatial proximity of substituents) .

Basic: What are the stability considerations for this compound during storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazide bond .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the indol-3-ylidene moiety .

Stability testing : Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation peaks over 6 months .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance bioactivity .

- Scaffold hopping : Replace the indole core with benzimidazole or tetrazole rings to alter pharmacokinetics .

Synthetic validation : Use parallel synthesis (e.g., Ugi reaction) to generate libraries for high-throughput screening .

Basic: What solvents and reagents are incompatible with this compound?

- Avoid : Strong acids/bases (risk of hydrazide cleavage) and oxidizing agents (e.g., peroxides, which degrade indole rings) .

- Preferred solvents : DMSO for solubility studies; methanol/chloroform for NMR preparation .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD simulations : Model solvation effects in aqueous/DMSO mixtures to optimize reaction pathways .

Validation : Compare predicted vs. experimental -NMR chemical shifts (RMSD < 0.3 ppm acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.